2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of amino, methylthio, and dicarbonitrile functional groups attached to a pyridine ring.
Mechanism of Action
Target of Action
It’s known that the derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which this compound is a part of, are widely used in the synthesis of biologically active compounds . These compounds often act as ligands for a number of functionally and structurally diverse biological receptors .
Mode of Action
It’s known that the derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines exhibit various pharmacological activities . They interact with their targets, leading to changes that result in their biological activity.
Biochemical Pathways
The derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are known to be involved in various biological activities . This suggests that they may affect multiple biochemical pathways and their downstream effects.
Result of Action
The derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are known to exhibit various pharmacological activities . These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
The synthesis of its derivatives is known to be efficient and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile typically involves a multicomponent reaction. One common method is the pseudo-four-component reaction between 2,6-disubstituted benzaldehydes, malononitrile, and thiols. This reaction is catalyzed by diethylamine and utilizes Dess–Martin periodinane as an oxidant. The reaction is carried out under ambient conditions, resulting in high yields and avoiding the need for conventional isolation and purification steps .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of environmentally benign protocols, such as those employing diethylamine as a catalyst and avoiding toxic reagents, is preferred to ensure cost efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess–Martin periodinane.
Substitution: The amino and methylthio groups can participate in substitution reactions with suitable electrophiles.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used as an oxidant.
Substitution: Electrophiles such as halo reagents and acetic anhydride are used.
Cyclization: Reagents like phenylisothiocyanate and hydrazine hydrate are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and fused heterocyclic compounds, which exhibit diverse biological activities .
Scientific Research Applications
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It has been investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: The compound is used in the synthesis of materials with specific properties, such as dyes and polymers
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
- 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrile
- 2-Amino-4-phenylpyridine-3,5-dicarbonitrile
Uniqueness
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methylthio groups at specific positions on the pyridine ring enhances its reactivity and potential for forming diverse bioactive compounds .
Properties
IUPAC Name |
2-amino-6-methylsulfanylpyridine-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c1-13-8-6(4-10)2-5(3-9)7(11)12-8/h2H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDACYDFCGIUAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=N1)N)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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